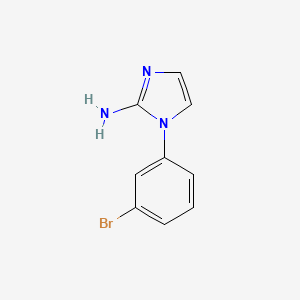

methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

Übersicht

Beschreibung

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate, also known as this compound (MTFPC), is an organic compound that is used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that is soluble in both organic and aqueous solvents. MTFPC has a variety of applications in the fields of biochemistry, physiology, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Synthesis and Crystal Structures

Methyl 1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate and its derivatives are used in synthesizing coordination complexes with metals like Copper and Cobalt. These complexes exhibit properties like 2D hydrogen-bonded networks, which are significant for studying crystallography and material science. For example, Radi et al. (2015) explored the synthesis and crystal structures of mononuclear Cu(II)/Co(II) coordination complexes from pyrazole-dicarboxylate acid derivatives, including such compounds (Radi et al., 2015).

Structural and Spectral Studies

These compounds are also central to experimental and theoretical structural and spectral studies. They offer insights into molecular structure and properties like IR spectroscopy and crystallography. Viveka et al. (2016) demonstrated this through their research on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid (Viveka et al., 2016).

Antifungal and Antimicrobial Activities

Some derivatives of this compound have been found to exhibit antifungal and antimicrobial properties. For instance, Du et al. (2015) synthesized a series of novel compounds with demonstrated activity against phytopathogenic fungi, which is valuable in agricultural research and plant pathology (Du et al., 2015).

Synthesis of Novel Derivatives

The versatility of this compound allows for the synthesis of various novel derivatives. These derivatives can have diverse applications in different fields of chemistry and material science. For example, Jiao (2007) reported the synthesis of novel methyl 1-(pyrazol-3-yl)-azulene-3-carboxylates derivatives (Jiao, 2007).

Hydrolysis Mechanism Studies

Research has also been conducted to understand the mechanisms involved in the hydrolysis of groups attached to the pyrazole ring in such compounds. Gonçalves et al. (2016) provided insights into the mechanism of hydrolysis of the trichloromethyl group in 2,2,2-trifluoroethyl 1H-pyrazole carboxylates (Gonçalves et al., 2016).

Application in Lithium Ion Battery Electrolytes

In the field of energy storage, specific derivatives of this compound have been used to enhance the performance of lithium-ion batteries. von Aspern et al. (2020) synthesized a novel methylated pyrazole derivative for high voltage applications in lithium-ion batteries (von Aspern et al., 2020).

Coordination Polymers and Structural Diversity

These compounds are also pivotal in creating coordination polymers with metals, contributing to the understanding of structural diversity in chemistry. Cheng et al. (2017) synthesized d10 metal coordination polymers from new semi-rigid bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands (Cheng et al., 2017).

Antitumor Agents Synthesis

Interestingly, certain derivatives of this compound have been explored for their potential as antitumor agents. Abonía et al. (2011) synthesized novel 1,2,5-trisubstituted benzimidazoles, indicating the potential of such compounds in medical research (Abonía et al., 2011).

Corrosion Inhibition Studies

Pyrazole derivatives, including this compound, have been studied for their effectiveness as corrosion inhibitors, which is crucial in materials science. Herrag et al. (2007) evaluated such compounds as corrosion inhibitors for steel in hydrochloric acid (Herrag et al., 2007).

Wirkmechanismus

Target of Action

Similar compounds such as atogepant and ubrogepant, which are part of the “gepants” family of drugs, are known to target thecalcitonin gene-related peptide (CGRP) receptors . These receptors play a crucial role in the pathophysiology of migraine headaches .

Mode of Action

Similar compounds like atogepant function byantagonizing the activity of CGRP , a pronociceptive molecule implicated in migraine pathophysiology . This antagonistic action helps prevent migraine headaches .

Biochemical Pathways

It can be inferred from similar compounds that the drug likely impacts theCGRP pathway , given its antagonistic action on CGRP receptors .

Pharmacokinetics

Similar compounds like atogepant are known to be orally administered , suggesting good bioavailability.

Result of Action

Based on the mode of action, it can be inferred that the compound likely results in theprevention of migraine headaches by antagonizing the activity of CGRP .

Action Environment

Similar compounds like 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether are known to have high chemical stability and are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . This suggests that the compound’s action, efficacy, and stability might be robust against various environmental conditions.

Eigenschaften

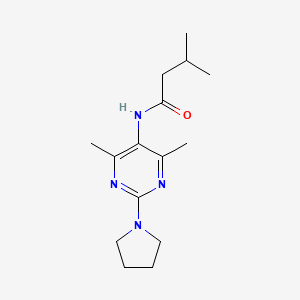

IUPAC Name |

methyl 1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c1-14-6(13)5-2-3-12(11-5)4-7(8,9)10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPWPOUHSKSLGLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NN(C=C1)CC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-(3-(methylthio)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3008372.png)

![3-[2-(Cyclohex-1-en-1-yl)ethyl]-6,7-dimethoxy-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B3008373.png)

![2-[2-(Hydroxymethyl)benzimidazolyl]-1-(1,2,3,4-tetrahydroquinolyl)ethan-1-one](/img/structure/B3008376.png)

![4-[(4-chloroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3008378.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-hydroxy-2-phenylethyl)sulfanyl]acetamide](/img/structure/B3008384.png)

![Tert-butyl 4-[4-(trifluoromethylsulfonyloxy)pyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B3008385.png)